molecular formula C10H8BrN B1519169 4-Bromo-8-methylquinoline CAS No. 36075-68-0

4-Bromo-8-methylquinoline

Cat. No. B1519169
CAS RN: 36075-68-0
M. Wt: 222.08 g/mol
InChI Key: IDGLXERCZWXTCV-UHFFFAOYSA-N
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Description

4-Bromo-8-methylquinoline is a heterocyclic organic compound with the molecular formula C10H8BrN . It is a derivative of quinoline, a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of 4-Bromo-8-methylquinoline can be achieved through various methods such as the Vilsmeier-Haack reaction, Friedlander synthesis, and the Skraup reaction. These methods involve the condensation of a substituted aniline with a carbonyl compound followed by cyclization to form the quinoline ring.


Molecular Structure Analysis

The molecular structure of 4-Bromo-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 222.08 .


Chemical Reactions Analysis

Quinoline and its derivatives, including 4-Bromo-8-methylquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

4-Bromo-8-methylquinoline is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

  • Medicinal Chemistry

    • Summary of Application : Quinoline, which includes 4-Bromo-8-methylquinoline, is a core template in drug design because of its broad spectrum of bioactivity . It has received considerable attention due to its substantial efficacies for future drug development .
    • Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results or Outcomes : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Materials Science and Organic Synthesis

    • Summary of Application : 4-Bromo-8-methylquinoline can be used as a building block for the synthesis of various heterocycles.
    • Methods of Application : The compound is typically used in a laboratory setting for the synthesis of more complex molecules.
    • Results or Outcomes : The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used.
  • Proteomics Research

    • Summary of Application : 4-Bromo-8-methylquinoline is a specialty product for proteomics research .
    • Methods of Application : The specific methods of application would depend on the particular proteomics experiment being conducted .
    • Results or Outcomes : The outcomes would also depend on the specific experiment, but could potentially include new insights into protein structure or function .

Safety And Hazards

4-Bromo-8-methylquinoline is classified as a warning substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and avoid contacting with skin and eye .

properties

IUPAC Name

4-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGLXERCZWXTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653676
Record name 4-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-methylquinoline

CAS RN

36075-68-0
Record name 4-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ML Zhang, XL Zhang, RL Guo, MY Wang… - The Journal of …, 2022 - ACS Publications
… For compound 1n: A 25 mL round-bottom flask was charged with 4-bromo-8-methylquinoline (0.5 mmol), 4-chlorophenylboronic acid (0.55 mmol), Pd(PPh 3 ) 4 (0.05 mmol), and K 2 CO …
Number of citations: 3 pubs.acs.org

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